molecular formula C9H12Cl2N2 B11810161 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

Katalognummer: B11810161
Molekulargewicht: 219.11 g/mol
InChI-Schlüssel: JCTADJFYXZGJBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine is a chemical compound with the molecular formula C₉H₁₂Cl₂N₂ and a molecular weight of 219.11 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the hexahydroisoquinoline core, followed by chlorination to introduce the dichloro substituents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the dichloro substituents and has different biological activities.

    5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hexahydroisoquinoline core.

    7-Amino-1,2,3,4-tetrahydroisoquinoline: Contains an amino group but lacks the dichloro substituents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Eigenschaften

Molekularformel

C9H12Cl2N2

Molekulargewicht

219.11 g/mol

IUPAC-Name

5,8-dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

InChI

InChI=1S/C9H12Cl2N2/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7/h3,5-6,13H,1-2,4,12H2

InChI-Schlüssel

JCTADJFYXZGJBO-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2C1C(=CC(=C2Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.